1-(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
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Overview
Description
1-(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tert-butyl group attached to the tetrazole ring enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves the formation of the tetrazole ring followed by the introduction of the tert-butyl group and the methanamine moiety. One common method involves the reaction of tert-butyl azide with a suitable nitrile compound under acidic conditions to form the tetrazole ring. The resulting tetrazole is then reacted with formaldehyde and ammonia to introduce the methanamine group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted tetrazole compounds.
Scientific Research Applications
1-(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- 1-(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)ethanamine hydrochloride
- 1-(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)propanamine hydrochloride
Uniqueness
1-(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is unique due to the specific arrangement of the tert-butyl group and the methanamine moiety on the tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the tert-butyl group enhances its stability and reactivity, while the methanamine group provides opportunities for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C6H14ClN5 |
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Molecular Weight |
191.66 g/mol |
IUPAC Name |
(1-tert-butyltetrazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H13N5.ClH/c1-6(2,3)11-5(4-7)8-9-10-11;/h4,7H2,1-3H3;1H |
InChI Key |
OKTUYZBHCXDENI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)CN.Cl |
Origin of Product |
United States |
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